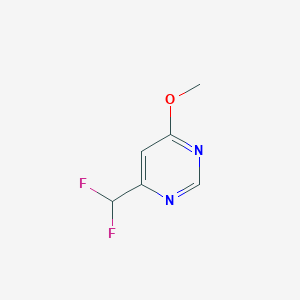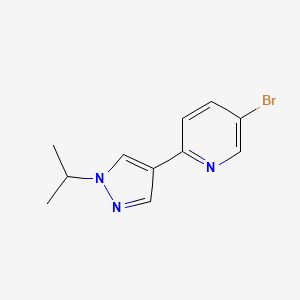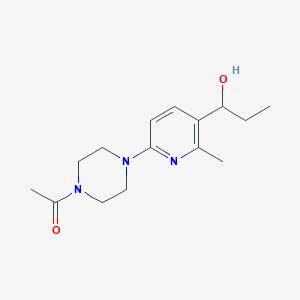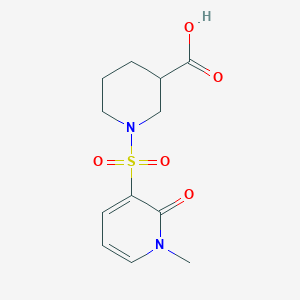![molecular formula C13H9ClFN3O B11795285 (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro and Fluorophenyl Groups: These groups are introduced via substitution reactions using suitable reagents such as chlorinating and fluorinating agents.
Methanol Addition: The final step involves the addition of a methanol group to the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential therapeutic applications.
Uniqueness
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H9ClFN3O |
|---|---|
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
[4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C13H9ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-6,19H,7H2 |
InChI-Schlüssel |
BAAKLZOZPDVYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2CO)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)













